molecular formula C24H25N5O3 B2914491 1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 941898-84-6

1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2914491
CAS No.: 941898-84-6
M. Wt: 431.496
InChI Key: NCFTVOLDSUDGSO-UHFFFAOYSA-N
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Description

The compound 1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based derivative featuring a 1,2,3-triazole-4-carboxamide core. Its structure includes a 5-methyl-1,3-oxazole moiety substituted with a 4-ethoxyphenyl group at position 2 and a methyl group at position 3. The triazole ring is further functionalized with a 5-methyl group and an amide-linked 2-methylphenyl substituent.

Properties

IUPAC Name

1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-5-31-19-12-10-18(11-13-19)24-26-21(17(4)32-24)14-29-16(3)22(27-28-29)23(30)25-20-9-7-6-8-15(20)2/h6-13H,5,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFTVOLDSUDGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C22H26N4O3
  • Molecular Weight : 410.47 g/mol
  • CAS Number : Not available

Structure

The compound features a triazole ring, an oxazole moiety, and an ethoxyphenyl group, which contribute to its diverse biological activities. The presence of multiple functional groups suggests potential interactions with various biological targets.

Immunomodulatory Effects

Isoxazole derivatives have been reported to possess immunoregulatory properties. For example, certain compounds have demonstrated the ability to modulate immune responses by influencing cytokine production and lymphocyte proliferation. In vitro studies suggest that such compounds can inhibit TNF-alpha production and alter the humoral immune response . This implies that our compound may also exhibit immunosuppressive or immunostimulatory effects depending on the context of its application.

Anticancer Potential

Triazole-containing compounds have been explored for their anticancer activities. They often act by inhibiting specific kinases involved in cancer cell proliferation and survival. Preliminary data suggest that similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo . Given the structural similarities, the compound may also exhibit anticancer properties worth investigating.

Enzyme Inhibition

Many compounds with a triazole structure function as enzyme inhibitors. They can interact with key enzymes involved in metabolic pathways or signaling cascades, leading to altered cellular responses. For instance, triazole derivatives have been shown to inhibit phosphodiesterase enzymes and cyclooxygenases, which are crucial in inflammatory responses .

Cytotoxicity

The cytotoxic effects of such compounds are often mediated through the induction of oxidative stress or by triggering apoptotic pathways. The presence of specific substituents can enhance or diminish these effects, making structure-activity relationship (SAR) studies essential for understanding their full potential.

Study 1: Immunomodulatory Effects

A study on related isoxazole derivatives found that certain compounds significantly inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). This suggests a potential application in conditions requiring immune modulation .

Study 2: Anticancer Activity

In a preclinical model, a triazole derivative was shown to reduce tumor size significantly when administered in combination with standard chemotherapy agents. This highlights the potential synergistic effects that could be explored further with our compound .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Ethoxyphenyl vs. Amide Substituents: The 2-methylphenyl group in the target compound lacks electron-withdrawing groups (e.g., Cl, F) present in analogues like N-(4-chlorophenyl) derivatives, which could reduce binding affinity to targets requiring polar interactions . 5-Amino vs. 5-Methyl: The absence of a 5-amino group in the target compound may limit its hydrogen-bonding capacity compared to antiproliferative agents in .

Physicochemical Data

  • Melting Point: Analogues with similar triazole-oxazole hybrids (e.g., N-(2-cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-triazole-4-carboxamide) exhibit decomposition points >250°C, suggesting high thermal stability .
  • Solubility : The ethoxyphenyl and methyl groups likely reduce aqueous solubility compared to hydroxyethyl-substituted derivatives (e.g., 5-methyl-N-(2-hydroxyethyl)-triazole-4-carboxamide) .
  • Crystal Structure : Analogous triazole-oxazole hybrids (e.g., ZIPSEY) display torsional angles of 74.02° between triazole and aryl rings, influencing conformational flexibility and binding pocket compatibility .

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